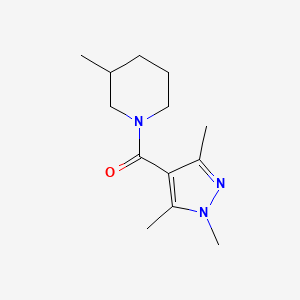
1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one, also known as HPEMBO, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. HPEMBO belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one is not fully understood. However, studies have shown that 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been shown to inhibit influenza virus replication by inhibiting the activity of the viral RNA-dependent RNA polymerase.
Biochemical and Physiological Effects:
1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been shown to have both biochemical and physiological effects. Biochemically, 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one inhibits the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. Physiologically, 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce tumor growth in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been shown to possess antiviral and antibacterial activity, making it a potential candidate for the development of new antiviral and antibacterial agents. However, one of the limitations of using 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one. One area of interest is the development of 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one-based anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one and its potential applications in the treatment of viral and bacterial infections. Finally, the development of new methods for synthesizing 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one with improved solubility and bioavailability is also an area of interest.
Méthodes De Synthèse
1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one can be synthesized using various methods, including the condensation reaction between 2-phenylethanol and 3-methylbenzimidazole-2-carboxylic acid. This reaction is catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one. Other methods of synthesis include the reaction of 2-phenylethanol with 2-aminomethylbenzimidazole or the reaction of 2-phenylethanol with 3-methylbenzimidazole-2-thione.
Applications De Recherche Scientifique
1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anticancer activity against various human cancer cell lines, including breast cancer, lung cancer, and liver cancer. 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one inhibits cancer cell growth by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. Additionally, 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been shown to possess antiviral activity against the influenza virus and antibacterial activity against Staphylococcus aureus.
Propriétés
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-13-9-5-6-10-14(13)18(16(17)20)11-15(19)12-7-3-2-4-8-12/h2-10,15,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZMXYQOYFPMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one](/img/structure/B7492973.png)
![(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)

![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)

![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)

![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)